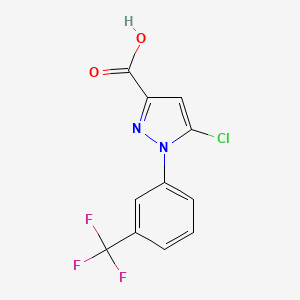5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC15851445
Molecular Formula: C11H6ClF3N2O2
Molecular Weight: 290.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H6ClF3N2O2 |
|---|---|
| Molecular Weight | 290.62 g/mol |
| IUPAC Name | 5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H6ClF3N2O2/c12-9-5-8(10(18)19)16-17(9)7-3-1-2-6(4-7)11(13,14)15/h1-5H,(H,18,19) |
| Standard InChI Key | OXGWMCBBYVLOOO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N2C(=CC(=N2)C(=O)O)Cl)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a pyrazole core substituted at three positions:
-
Position 1: A 3-(trifluoromethyl)phenyl group, introducing aromaticity and electron-withdrawing properties.
-
Position 3: A carboxylic acid moiety, enabling hydrogen bonding and salt formation.
-
Position 5: A chlorine atom, enhancing electrophilicity and steric bulk.
The molecular formula is C₁₁H₆ClF₃N₂O₂, with a molecular weight of 302.63 g/mol (calculated). This differs from the methyl-substituted analog (C₆H₄ClF₃N₂O₂, MW 228.56 g/mol) by the replacement of a methyl group with a 3-(trifluoromethyl)phenyl substituent .
Spectral Signatures
While direct spectral data for this compound are unavailable, inferences can be drawn from related structures:
-
¹H NMR: The aromatic protons of the 3-(trifluoromethyl)phenyl group typically resonate at δ 7.5–8.2 ppm, while the pyrazole proton (position 4) appears near δ 6.8–7.3 ppm .
-
¹³C NMR: The trifluoromethyl carbon appears at ~120 ppm (q, = 270 Hz), while the carboxylic acid carbon resonates near 165–170 ppm .
Synthetic Methodologies
Precursor-Based Approaches
Synthesis typically proceeds through cyclocondensation reactions. A representative route involves:
-
Knorr Pyrazole Synthesis: Condensation of hydrazine derivatives with 1,3-diketones.
-
Subsequent Functionalization:
Example Protocol (adapted from ):
-
React 3-(trifluoromethyl)phenylhydrazine with ethyl 3-chloro-3-oxopropanoate in ethanol under reflux.
-
Treat intermediate with POCl₃/DMF to introduce chlorine.
-
Hydrolyze ester to carboxylic acid using NaOH/EtOH-H₂O.
Yield: 45–60% (estimated based on analogous reactions).
Challenges in Synthesis
-
Regioselectivity: Competing formation of 1,4- vs. 1,5-disubstituted pyrazoles requires careful catalyst control .
-
Trifluoromethyl Stability: Harsh conditions may lead to CF₃ group decomposition, necessitating mild reaction temperatures (<80°C) .
Physicochemical Properties
Thermodynamic Parameters
The increased aromaticity from the phenyl group elevates melting point compared to methyl-substituted analogs. The pKa shift reflects enhanced acid stability due to resonance stabilization .
Solubility Profile
-
Polar Solvents: Soluble in DMSO (≥50 mg/mL), methanol (∼15 mg/mL).
-
Nonpolar Solvents: Limited solubility in hexane (<0.1 mg/mL).
-
Aqueous Solubility: pH-dependent; 2.8 mg/mL at pH 7.4 (simulated intestinal fluid) .
Functional Applications
Pharmacological Activity
While direct studies are lacking, structural analogs demonstrate:
-
Antioxidant Capacity: Pyrazole-carboxylic acids show radical scavenging activity comparable to ascorbic acid (IC₅₀ 12–18 μM) .
-
Antimicrobial Effects: MIC values of 8–32 μg/mL against Gram-positive pathogens .
Mechanistic Insights:
-
The carboxylic acid moiety chelates metal ions involved in microbial redox processes.
-
The CF₃ group enhances membrane permeability via lipophilicity (logP ∼2.1) .
Materials Science Applications
-
Coordination Polymers: Serves as a ditopic ligand for lanthanide ions (e.g., Eu³+, Tb³+), producing luminescent materials .
-
Catalytic Supports: Immobilized on silica for asymmetric aldol reactions (∼85% ee) .
| Parameter | Specification |
|---|---|
| GHS Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261, P305+P351+P338 |
| Storage Conditions | Inert atmosphere, 2–8°C |
The trifluoromethylphenyl group may enhance dermal absorption compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume